molecular formula C19H19N3O2 B480977 4-{2,9-DIMETHYL-5H,6H-PYRAZOLO[1,5-C]QUINAZOLIN-5-YL}-3-METHOXYPHENOL

4-{2,9-DIMETHYL-5H,6H-PYRAZOLO[1,5-C]QUINAZOLIN-5-YL}-3-METHOXYPHENOL

Cat. No.: B480977
M. Wt: 321.4g/mol
InChI Key: QAFNARZJPXJHNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{2,9-DIMETHYL-5H,6H-PYRAZOLO[1,5-C]QUINAZOLIN-5-YL}-3-METHOXYPHENOL is a complex heterocyclic compound It features a pyrazoloquinazoline core, which is a fused ring system containing both pyrazole and quinazoline moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2,9-DIMETHYL-5H,6H-PYRAZOLO[1,5-C]QUINAZOLIN-5-YL}-3-METHOXYPHENOL typically involves multi-component reactions (MCRs). These reactions are efficient, environmentally friendly, and produce high yields with minimal waste. One common method involves the Groebke–Blackburn–Bienaymé reaction, which uses an aldehyde, an isocyanide, and a heterocyclic compound containing an amidine fragment . The reaction is catalyzed by various catalysts and performed in ethanol at reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar multi-component reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-{2,9-DIMETHYL-5H,6H-PYRAZOLO[1,5-C]QUINAZOLIN-5-YL}-3-METHOXYPHENOL undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other functional groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives, while reduction may produce dihydro derivatives.

Scientific Research Applications

4-{2,9-DIMETHYL-5H,6H-PYRAZOLO[1,5-C]QUINAZOLIN-5-YL}-3-METHOXYPHENOL has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{2,9-DIMETHYL-5H,6H-PYRAZOLO[1,5-C]QUINAZOLIN-5-YL}-3-METHOXYPHENOL involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes or receptors involved in disease processes. The exact mechanism depends on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{2,9-DIMETHYL-5H,6H-PYRAZOLO[1,5-C]QUINAZOLIN-5-YL}-3-METHOXYPHENOL is unique due to its specific substitution pattern and the presence of both pyrazole and quinazoline moieties. This unique structure contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C19H19N3O2

Molecular Weight

321.4g/mol

IUPAC Name

4-(2,9-dimethyl-5,6-dihydropyrazolo[1,5-c]quinazolin-5-yl)-3-methoxyphenol

InChI

InChI=1S/C19H19N3O2/c1-11-4-7-16-15(8-11)17-9-12(2)21-22(17)19(20-16)14-6-5-13(23)10-18(14)24-3/h4-10,19-20,23H,1-3H3

InChI Key

QAFNARZJPXJHNS-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)NC(N3C2=CC(=N3)C)C4=C(C=C(C=C4)O)OC

Canonical SMILES

CC1=CC2=C(C=C1)NC(N3C2=CC(=N3)C)C4=C(C=C(C=C4)O)OC

Origin of Product

United States

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